N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-based acetamide derivative. Its core structure features a [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold substituted at position 8 with a 4-methylphenoxy group. The acetamide side chain is linked to position 2 of the triazolopyrazine ring and terminates in a 2-bromo-4-methylphenyl substituent.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-3-6-15(7-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-17-8-5-14(2)11-16(17)22/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBWDMNCMCHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylaniline and 4-methylphenol. The synthesis may involve:
- Formation of the triazolopyrazine core through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
- Bromination and methylation steps to introduce the bromo and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide
- Key Differences: Position 8 substituent: 4-chlorobenzylsulfanyl vs. 4-methylphenoxy in the target compound. Acetamide terminus: 2,5-dimethylphenyl vs. 2-bromo-4-methylphenyl.
- Impact: The sulfanyl group may enhance metabolic stability compared to the phenoxy group, while the bromine atom in the target compound could improve lipophilicity and binding affinity .
b) N-(2-Bromo-4-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: Core structure: 1,2,4-triazole vs. triazolopyrazine. Substituents: Ethyl and pyridinyl groups on the triazole vs. methylphenoxy on the triazolopyrazine.
- Impact : The triazolopyrazine core in the target compound may offer superior π-π stacking interactions in biological targets compared to the simpler triazole .
c) 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide
- Key Differences: Position 8 substituent: Amino group vs. 4-methylphenoxy. Acetamide terminus: Unsubstituted vs. brominated aryl group.
- Impact: The amino group in this analogue could increase solubility, while the bromine in the target compound may enhance receptor binding through halogen interactions .
Physicochemical Properties
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromo-substituted phenyl ring .
- An acetanilide moiety .
- A triazolo-pyrazine ring system .
This unique combination of functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:
- Enzyme inhibition : Similar compounds have shown efficacy in inhibiting enzymes involved in cancer progression and inflammation.
- Receptor modulation : The structural features allow binding to receptors that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar derivatives. For instance, compounds with triazole and pyrazine moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from related research:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.6 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 3.2 | Cell cycle arrest |
| N-(2-bromo-4-methylphenyl)-... | HeLa (Cervical) | TBD | TBD |
Note: Specific IC50 values for N-(2-bromo-4-methylphenyl)-... are pending in current literature.
Enzyme Inhibition
Research indicates that similar compounds exhibit inhibitory effects on key enzymes involved in cancer and inflammatory pathways. For example:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown competitive inhibition against AChE, suggesting potential applications in neurodegenerative diseases.
Antimicrobial Activity
Some derivatives of acetamides have been tested for antimicrobial properties. Studies indicate moderate activity against various bacterial strains, which may extend the therapeutic applications of N-(2-bromo-4-methylphenyl)-... in treating infections.
Case Studies
- Study on Anticancer Potential : A study conducted on a library of acetamides found that derivatives similar to N-(2-bromo-4-methylphenyl)-... exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancers. The study emphasized the importance of structural modifications in enhancing potency.
- Enzyme Inhibition Assays : In vitro assays demonstrated that compounds with the triazolo-pyrazine structure showed promising results in inhibiting enzymes linked to tumor growth. These findings support further exploration into the pharmacological potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
